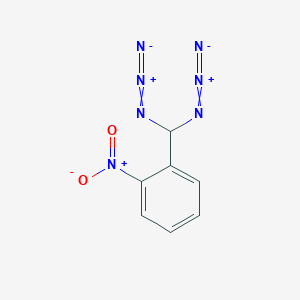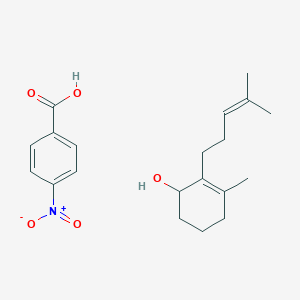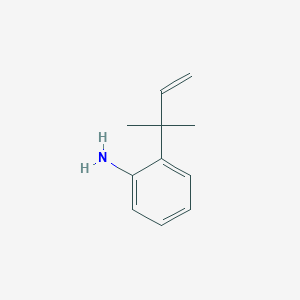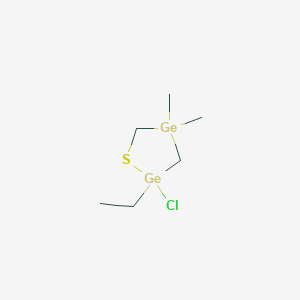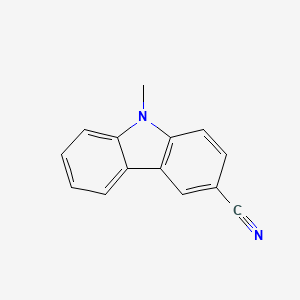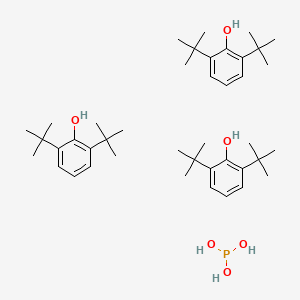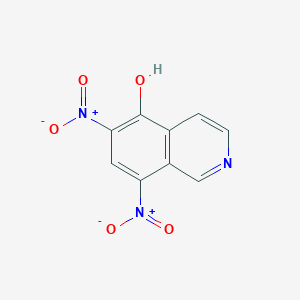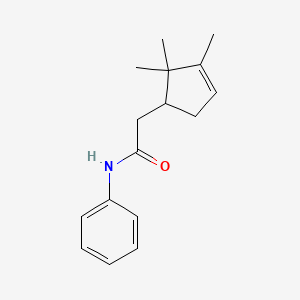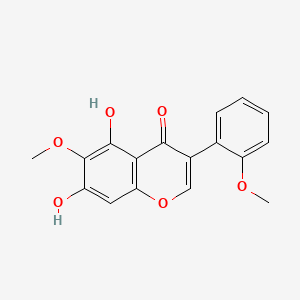
5,7-Dihydroxy-2',6-dimethoxyisoflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydroxy-2’,6-dimethoxyisoflavone is a naturally occurring isoflavone, a type of polyphenolic compound. Isoflavones are known for their presence in various plants, particularly in the legume family. This compound has been identified in the roots of Iris pseudacorus and is known for its potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2’,6-dimethoxyisoflavone involves several steps. One common method includes the reaction of 5,7-dihydroxy-2’,4’-dimethoxyisoflavone with 2-methylbut-3-en-2-ol in the presence of boron trifluoride etherate (BF3-ether). This reaction yields the 6-(3-methylbut-2-enyl) derivative and its 8-isomer .
Industrial Production Methods
化学反応の分析
Types of Reactions
5,7-Dihydroxy-2’,6-dimethoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Common substitution reactions involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used under different conditions.
Major Products Formed
The major products formed from these reactions include methylated ethers, quinones, and substituted derivatives .
科学的研究の応用
5,7-Dihydroxy-2’,6-dimethoxyisoflavone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: Its antioxidant properties make it useful in the formulation of various industrial products.
作用機序
The mechanism by which 5,7-dihydroxy-2’,6-dimethoxyisoflavone exerts its effects involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as urease and carbonic anhydrase-II, which are involved in metabolic processes . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
- 5,7-Dihydroxy-2’,4’-dimethoxyisoflavone
- 4’,5,7-Trihydroxy-6-methoxyflavanone
- 4’,5,7-Trihydroxy-3’,8-dimethoxyflavanone
- 8-Methoxyeriodictyol
- Mangiferin
Uniqueness
5,7-Dihydroxy-2’,6-dimethoxyisoflavone is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities and chemical reactivity .
特性
CAS番号 |
94285-21-9 |
|---|---|
分子式 |
C17H14O6 |
分子量 |
314.29 g/mol |
IUPAC名 |
5,7-dihydroxy-6-methoxy-3-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-12-6-4-3-5-9(12)10-8-23-13-7-11(18)17(22-2)16(20)14(13)15(10)19/h3-8,18,20H,1-2H3 |
InChIキー |
AELVNGRVQZQCDD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


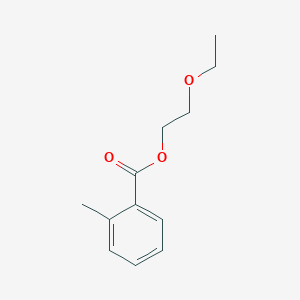
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
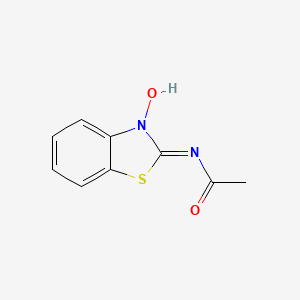
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
